![molecular formula C15H14Cl2O3 B13060100 Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13060100.png)
Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps, starting with the preparation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
化学反应分析
Types of Reactions
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate: shares similarities with other biphenyl derivatives, such as:
Uniqueness
What sets Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
属性
分子式 |
C15H14Cl2O3 |
|---|---|
分子量 |
313.2 g/mol |
IUPAC 名称 |
methyl 6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H14Cl2O3/c1-8-6-10(9-4-3-5-11(16)14(9)17)13(12(18)7-8)15(19)20-2/h3-5,7,10,13H,6H2,1-2H3 |
InChI 键 |
LKPBSDUBXNOVSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(C(C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060028.png)
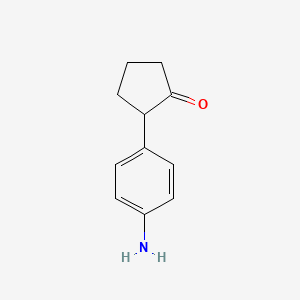
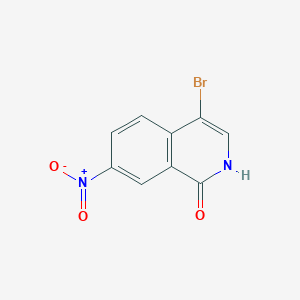
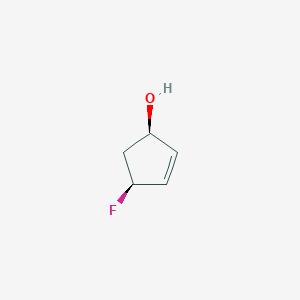
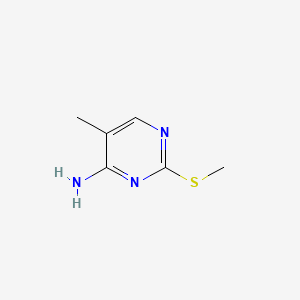
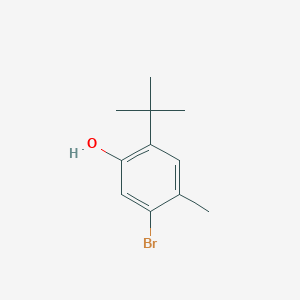
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate](/img/structure/B13060062.png)
![2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B13060065.png)
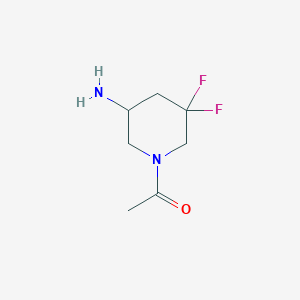
![[(2S)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B13060070.png)
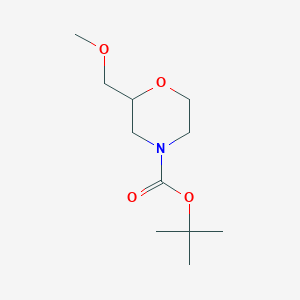
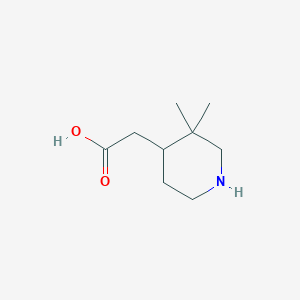
![Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B13060080.png)

